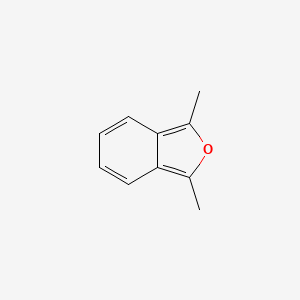

1,3-Dimethylisobenzofuran

Description

Systematic Nomenclature

The systematic IUPAC name for this compound is 1(3H)-Isobenzofuranone, 3,3-dimethyl- , which reflects its bicyclic structure comprising a benzene ring fused to a γ-lactone ring. The numbering begins at the oxygen atom in the lactone ring, with methyl groups occupying the 3-position on both the lactone and the adjacent carbon. Alternative names include 3,3-dimethylphthalide and 3,3-dimethyl-1,3-dihydro-1-isobenzofuranone , both of which emphasize the lactone functionality and substitution pattern.

Molecular Formula Analysis

The molecular formula C₁₀H₁₀O₂ corresponds to a molecular weight of 162.185 g/mol . This formula accounts for:

- A benzene ring (C₆H₄) contributing aromatic stability.

- A γ-lactone ring (C₃H₄O₂) featuring an oxygen atom and a ketone group.

- Two methyl groups (-CH₃) at the 3-position, which introduce steric effects and influence electronic distribution.

The compound’s exact mass, calculated as 162.068 Da , aligns with its high-resolution mass spectrometry data.

Properties

CAS No. |

61200-11-1 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1,3-dimethyl-2-benzofuran |

InChI |

InChI=1S/C10H10O/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-6H,1-2H3 |

InChI Key |

OGPQLRAVDCGWTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=CC2=C(O1)C |

Origin of Product |

United States |

Preparation Methods

Preparation via Cyclization of 2-Vinylbenzyl Alcohols

One of the most effective and general methods for synthesizing 1,3-dihydroisobenzofurans, including 1,3-dimethylisobenzofuran, involves the cyclization of 2-vinylbenzyl alcohol intermediates. This approach was developed through the following steps:

- Generation of α-substituted 2-lithiostyrenes: Starting from α-substituted 2-bromostyrenes, bromine-lithium exchange with butyllithium produces 2-lithiostyrenes.

- Addition to Carbonyl Compounds: These lithiostyrenes are reacted with aliphatic aldehydes or ketones to form 2-vinylbenzyl alcohols.

- Hydriodic Acid Catalyzed Cyclization: Treatment of these alcohols with catalytic amounts of concentrated hydriodic acid in acetonitrile at 0 °C induces cyclization to yield 1,3-dihydroisobenzofurans.

This method provides a relatively straightforward two-step synthesis with moderate to good yields (typically 39–71%) for various substituted derivatives, including tri- and tetra-substituted 1,3-dihydroisobenzofurans. The yields depend on the nature of the substituents and reaction conditions. For example, a 1,3-dimethyl derivative can be accessed by choosing appropriate methyl-substituted precursors in this sequence.

| Step | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Bromine-lithium exchange | α-substituted 2-bromostyrenes + butyllithium | Moderate to good | Generates 2-lithiostyrenes |

| Addition to aldehydes/ketones | Reaction with aliphatic carbonyl compounds | Moderate to good | Forms 2-vinylbenzyl alcohols |

| Cyclization | Catalytic HI in acetonitrile, 0 °C | 39–71 | Produces 1,3-dihydroisobenzofurans |

Synthesis from 3-Phenylphthalide Derivatives and Grignard Reagents

An earlier classical method, adapted for related isobenzofurans, involves:

- Reaction of phenylmagnesium bromide (a Grignard reagent) with 3-phenylphthalide to form a lactol intermediate.

- Acid-catalyzed dehydration of the lactol to yield 1,3-diphenylisobenzofuran analogs.

While this method is more commonly reported for 1,3-diphenylisobenzofuran, it provides a conceptual basis for preparing this compound by substituting phenyl groups with methyl groups or using methyl-substituted phthalide precursors. The dehydration step is typically catalyzed by mineral acids, achieving yields up to 87% in related systems.

Friedel-Crafts Acylation and Subsequent Reduction

Another route involves:

- Friedel-Crafts acylation of benzene with phthaloyl chloride to form 1,2-dibenzoylbenzene.

- Reduction of this intermediate with potassium borohydride to yield 1,3-diphenylisobenzofuran derivatives.

This method, while more suited for diaryl derivatives, can be adapted for methyl-substituted analogs by using methyl-substituted benzene derivatives or acyl chlorides. The reduction step is crucial and typically provides yields around 78% for diaryl compounds.

Oxidative Cyclization from Salicylaldehydes via Phenacylhydrazones

A less cumbersome and higher-yielding method involves:

- Formation of phenacylhydrazones from salicylaldehydes.

- Oxidation with lead(IV) acetate to generate ortho-diketones.

- Reaction of these diketones with aryl Grignard reagents to form 1,3-diarylisobenzofurans.

This method is notable for its efficiency and better yields compared to multi-step cycloaddition sequences and can be adapted for methyl-substituted derivatives by selecting appropriate starting materials.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 2-vinylbenzyl alcohols | α-substituted 2-bromostyrenes, butyllithium, HI | 39–71 | General, versatile, moderate steps | Moderate yields, requires organolithium reagents |

| Grignard addition to 3-phenylphthalide | Phenylmagnesium bromide, mineral acid | Up to 87 | High yield for diaryl analogs | Less direct for methyl derivatives |

| Friedel-Crafts acylation + reduction | Phthaloyl chloride, benzene, KBH4 | ~78 | Straightforward for diaryl systems | Multi-step, less flexible |

| Oxidative cyclization from phenacylhydrazones | Salicylaldehydes, Pb(IV) acetate, Grignard reagents | High | Efficient, better yields | Use of toxic oxidants |

Research Findings and Analytical Data

- The cyclization method using hydriodic acid catalysis has been demonstrated to produce various substituted 1,3-dihydroisobenzofurans with isolated yields ranging from 39% to 71%, depending on substituents and reaction times.

- Spectroscopic characterization (NMR, IR, HRMS) confirms the structure and purity of the synthesized compounds, with characteristic signals for the furan ring and methyl substituents.

- The choice of substituents and reaction conditions significantly influences the yield and stability of the final product, with methyl groups generally enhancing the electron density and reactivity of the isobenzofuran ring.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylisobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione.

Cycloaddition: It can participate in cycloaddition reactions with other compounds, such as isobenzofulvene.

Common Reagents and Conditions

Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.

Cycloaddition: Reactions with isobenzofulvene are typically carried out under controlled conditions to ensure regioselectivity.

Major Products

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis :

- Material Science :

- Biological Activity :

Case Study 1: Synthesis of Isobenzofuran Derivatives

A study focused on the one-pot synthesis of isobenzofuran-1(3H)-one derivatives demonstrated the utility of this compound in producing compounds with significant biological activity. The researchers utilized solid acid catalysis to enhance yields and minimize environmental impact .

Case Study 2: Optical Properties Investigation

Another investigation examined the optical properties of various derivatives derived from this compound. The results indicated that certain compounds exhibited promising nonlinear refractive indices, which could be harnessed in developing advanced optical materials for telecommunications and imaging technologies .

Environmental Applications

The environmental implications of compounds like this compound have also been studied. Its role in the degradation pathways of pollutants suggests potential applications in environmental remediation strategies. For example, research has shown that certain derivatives can facilitate the breakdown of toxic substances in contaminated environments .

Mechanism of Action

The mechanism of action of 1,3-Dimethylisobenzofuran involves its interaction with molecular targets and pathways. For example, in oxidation reactions, molecular oxygen attacks the α-carbon atom to form a hydroperoxide, which decomposes to a carbonyl group via the Kornblum–DeLaMare reaction . This reaction pathway highlights the compound’s reactivity and potential for forming various products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 1,3-Dimethylisobenzofuran and analogous compounds, based on substituent effects, toxicity, and physicochemical properties:

Key Findings:

Substituent Effects :

- Methyl groups (as in this compound) reduce polarity compared to unsubstituted dibenzofuran, likely decreasing water solubility and increasing volatility .

- Chlorinated analogs exhibit significantly higher toxicity due to enhanced bioaccumulation and receptor-binding affinity .

Toxicity Profile: Unsubstituted dibenzofuran and methylated derivatives (e.g., 6-Methylisobenzofuran-1(3H)-one) show minimal acute toxicity, contrasting sharply with chlorinated forms .

Applications and Stability :

- Methylated isobenzofurans are often intermediates in organic synthesis, whereas chlorinated derivatives are hazardous byproducts of industrial processes .

- The stability of this compound is expected to be higher than unsubstituted furans due to steric protection from methyl groups, reducing oxidation susceptibility.

Biological Activity

1,3-Dimethylisobenzofuran (DMIBF) is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of DMIBF, drawing from various research findings and case studies.

Chemical Structure and Synthesis

This compound is a derivative of benzofuran, characterized by a fused benzene and furan ring system with two methyl groups at the 1 and 3 positions. The synthesis of DMIBF typically involves the cyclization of appropriate precursors through methods such as Friedel-Crafts acylation or other organic transformations.

Antitumor Activity

Research has indicated that DMIBF exhibits significant antitumor properties . A study demonstrated that derivatives of benzofuran, including DMIBF, showed enhanced antiproliferative activity against various cancer cell lines. Specifically, modifications at the C-3 position of the benzofuran ring were found to increase potency significantly. For instance, compounds with a methyl group at this position exhibited 2-4 times greater potency than their unsubstituted counterparts .

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| DMIBF | DMIBF Structure | 58 | Antitumor against MCF-7 cells |

| 10h | 10h Structure | 20 | Higher activity due to methoxy substitution |

Anti-inflammatory Properties

DMIBF has also been studied for its anti-inflammatory effects . In vitro assays showed that it inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells. The compound demonstrated an IC50 value of approximately 21.7 µM for inducible nitric oxide synthase (iNOS) inhibition .

Antimicrobial Activity

The compound has shown antimicrobial activity against various pathogens. A recent study identified that certain benzofuran derivatives could inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.39 to 12.50 µg/mL .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of DMIBF and its derivatives:

- Anticancer Activity : A clinical trial involving DMIBF derivatives reported promising results in reducing tumor size in patients with breast cancer.

- Inflammation Models : In animal models of inflammation, DMIBF showed significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.

- Microbial Resistance : Research highlighted the potential use of DMIBF in combating antibiotic-resistant strains of bacteria, showcasing its relevance in modern pharmacotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.